2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole fused ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One common method includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, an aromatic aldehyde, and an aliphatic amine . This reaction is carried out under mild conditions and often results in good yields. The process is compatible with a wide range of substituents, allowing for the synthesis of various derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient isolation and purification techniques such as crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the chromeno-pyrrole ring system .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the particular biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar core structure but differ in their substituents.
3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones: These compounds have a similar fused ring system but include a pyrazole ring instead of a chromeno ring.
Uniqueness
The uniqueness of 2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific substituents and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H19NO4 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H19NO4/c1-13-8-9-16-15(12-13)19(24)17-18(14-6-3-2-4-7-14)22(10-5-11-23)21(25)20(17)26-16/h2-4,6-9,12,18,23H,5,10-11H2,1H3 |
InChI Key |
PVZQGXSXUQTAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCO)C4=CC=CC=C4 |
Origin of Product |
United States |
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